Anthracene-13C6

描述

BenchChem offers high-quality Anthracene-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthracene-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1+1,2+1,5+1,6+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPLVEDNUUSJAV-LSMJWXKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=CC=CC3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis pathways for 13C labeled anthracene.

High-Fidelity Synthesis of C-Labeled Anthracene

Pathways for Stable Isotope Incorporation

Executive Summary

The synthesis of

This guide details the Friedel-Crafts Cyclodehydration Route , the industry standard for generating high-purity [9,10-

Part 1: Strategic Considerations & Precursor Selection

Successful synthesis depends on the desired labeling pattern. The symmetry of anthracene allows for specific strategies:

| Target Isotopomer | Primary Precursor | Secondary Precursor | Critical Intermediate |

| [9,10- | [Carbonyl- | Benzene (Unlabeled) | [9,10- |

| [1,2,3,4- | Phthalic Anhydride (Unlabeled) | [U- | [1,2,3,4- |

| [9- | Requires asymmetric synthesis (e.g., Grignard addition to labeled anthrone) - Less common.[1] |

Causality in Precursor Choice:

-

Cost Efficiency: [Carbonyl-

C]phthalic anhydride is generally more cost-effective per labeled carbon than ring-labeled benzene. -

Symmetry: The Friedel-Crafts route naturally produces 9,10-labeled products due to the symmetry of the intermediate anthraquinone.

Part 2: The Friedel-Crafts Cyclodehydration Pathway

This workflow involves three distinct stages: Acylation, Cyclization, and Reduction.[2][3]

Stage 1: Synthesis of o-Benzoylbenzoic Acid

The reaction of phthalic anhydride with benzene in the presence of aluminum chloride (

-

Mechanism: The

acts as a Lewis acid, generating an acylium ion from the phthalic anhydride, which performs an electrophilic aromatic substitution on the benzene ring. -

Protocol Note: An excess of

(2.2 equivalents) is required because the product complexes with the aluminum, deactivating the catalyst.

Stage 2: Cyclization to Anthraquinone

The o-benzoylbenzoic acid is cyclized using Polyphosphoric Acid (PPA) or Fuming Sulfuric Acid.

-

Why PPA? We recommend Polyphosphoric Acid over Sulfuric Acid for isotopic synthesis. PPA causes fewer sulfonation side-reactions, resulting in higher yield and purity of the labeled anthraquinone, preserving the isotopic enrichment.

Stage 3: Reduction to Anthracene (The Critical Step)

Reducing anthraquinone to anthracene is challenging; over-reduction leads to 9,10-dihydroanthracene, while under-reduction leaves anthrone species.

-

Recommended Method: Zinc/Ammonium Hydroxide (Zn/NH

OH) . -

Logic: This method avoids the harsh conditions of HI/Red Phosphorus (which can cause halogen contamination in MS) and is more selective than standard borohydride reductions.

Part 3: Visualization of Synthetic Workflow

The following diagram illustrates the molecular flow and critical decision points for the synthesis of [9,10-

Caption: Step-wise conversion of labeled phthalic anhydride to anthracene via the anthraquinone intermediate.

Part 4: Detailed Experimental Protocol

Safety Warning: Handle all

1. Synthesis of [9,10-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

C

]Anthraquinone

Reagents:

-

[Carbonyl-

C -

Benzene (Dry, 5.0 eq - acts as solvent/reactant)

-

Aluminum Chloride (

, anhydrous, 2.2 eq) -

Polyphosphoric Acid (PPA)

Procedure:

-

Acylation: In a flame-dried 3-neck flask, suspend 2.2 eq of

in dry benzene. -

Add 1.0 eq of labeled phthalic anhydride in small portions at 0-5°C.

-

Warm to room temperature and reflux for 2 hours. Evolution of HCl gas indicates reaction progress.

-

Hydrolysis: Pour the mixture onto crushed ice/HCl to decompose the aluminum complex. Extract the solid precipitate (o-benzoylbenzoic acid).

-

Cyclization: Mix the dried o-benzoylbenzoic acid with PPA (10g per 1g acid). Heat to 100°C for 2 hours. The mixture will turn deep red/black.

-

Quench: Pour into ice water. Filter the resulting yellow/pale precipitate.

-

Purification: Recrystallize from glacial acetic acid to obtain pure [9,10-

C-

QC Check: Melting point should be ~286°C.

-

2. Reduction to [9,10-

C

]Anthracene (Activated Zinc Method)

This protocol uses activated zinc in ammonia, a modification that minimizes over-reduction compared to the HI method.

Reagents:

-

[9,10-

C -

Zinc Dust (Activated with 2% CuSO

solution) -

Ammonium Hydroxide (28-30% NH

) -

Toluene (for extraction)

Procedure:

-

Activation: Stir zinc dust (5g) in 2% CuSO

solution (30mL) for 2 minutes. Filter and wash with water.[4] -

Reaction: Suspend the labeled anthraquinone (1g) in 20% NH

OH (25mL) and add the activated zinc. -

Heat: Reflux the red suspension. It will slowly decolorize as the quinone is reduced. Reflux for 3-4 hours.

-

Workup: Filter the hot mixture to remove zinc residues. The filtrate may deposit anthracene upon cooling.

-

Extraction: Extract the filter cake and the filtrate with hot toluene.

-

Dehydration (If necessary): If 9,10-dihydroanthracene is detected (by NMR), reflux the crude product in benzene with a catalytic amount of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to re-aromatize.

-

Final Purification: Sublimation under high vacuum is the gold standard for isotopic purity.

Part 5: Quality Control & Validation

To ensure the integrity of the labeled compound, the following validation steps are mandatory.

| Parameter | Method | Acceptance Criteria |

| Chemical Purity | HPLC-UV (254 nm) | > 98.5% |

| Isotopic Enrichment | GC-MS (SIM Mode) | > 99 atom% |

| Structure Verification | Characteristic peaks at | |

| Label Position | Enhanced signal at |

Self-Validating Logic: If the reduction step fails (producing anthrone or dihydroanthracene), the UV fluorescence will differ significantly. Pure anthracene has a characteristic blue fluorescence; anthrone is non-fluorescent or weak yellow. This provides an immediate visual check before advanced analytics.

References

-

Han, X., Nedeltchev, A. K., & Bhowmik, P. K. (2009).[1][5] Facile synthesis of 9,10-diacetoxyanthracenes and 2,6-dialkoxyanthracenes from the corresponding anthraquinones.[1][5] Beilstein Journal of Organic Chemistry.

- Context: Establishes the efficiency of Zn-based reductions for anthraquinone deriv

-

Skalamera, Đ., et al. (2017).[5] Synthesis of 2,3-disubstituted anthracenes.[5] Beilstein Journal of Organic Chemistry.

- Context: Provides modern protocols for borohydride-medi

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.

-

Harvey, R. G. (1997). Polycyclic Aromatic Hydrocarbons.[6][7] Wiley-VCH.[6]

- Context: Comprehensive reference on PAH synthesis and reactivity, including isotopic labeling str

Sources

- 1. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. prezi.com [prezi.com]

Anthracene-13C6 CAS number and molecular weight.

High-Fidelity Internal Standardization for Trace PAH Analysis

Executive Summary

In the precise quantitation of Polycyclic Aromatic Hydrocarbons (PAHs), Anthracene-13C6 serves as a "Gold Standard" internal standard (IS).[1] Unlike deuterated analogs (

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

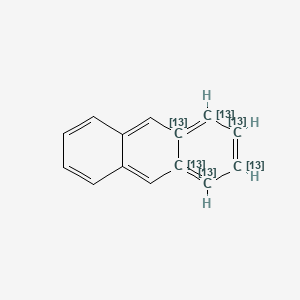

Anthracene-13C6 is a stable isotope-labeled variant of anthracene where six specific carbon atoms—typically comprising one of the outer benzene rings—are replaced with Carbon-13.[2][3] This results in a mass shift of +6 Daltons, moving the molecular ion (

Table 1: Technical Specifications

| Property | Data |

| Compound Name | Anthracene-13C6 |

| CAS Number (Labeled) | 189811-60-7 |

| CAS Number (Unlabeled) | 120-12-7 |

| Chemical Formula | |

| Molecular Weight | 184.19 g/mol (vs. 178.23 native) |

| Isotopic Purity | Typically |

| Physical State | Crystalline solid (plates) |

| Solubility | Soluble in Dichloromethane (DCM), Acetone, Toluene; Insoluble in water |

| Retention Time Shift | Negligible (vs. Native Anthracene) |

Part 2: Technical Application – The Superiority of C IDMS

The "Co-Elution" Advantage

In Gas Chromatography-Mass Spectrometry (GC-MS), deuterated standards (e.g., Anthracene-

Anthracene-13C6 eliminates this variable. Because

Diagram 1: Isotope Dilution Logic & Mass Shift

This diagram illustrates the structural labeling and the resulting mass spectral shift that enables distinct quantification.

Caption: Schematic showing the parallel processing of Native and 13C6-labeled Anthracene. The +6 Da shift allows simultaneous detection without chromatographic separation.

Part 3: Experimental Protocol (Self-Validating System)

Context: Analysis of Anthracene in Soil/Sediment via GC-MS (Modified EPA Method 8270/TO-13A).

Phase 1: Sample Preparation & Spiking

Principle: The Internal Standard must be added before extraction to correct for all losses during sample prep.

-

Accurately Weigh: 10 g of homogenized soil sample.

-

Spike: Add 100 µL of Anthracene-13C6 Working Solution (e.g., 20 µg/mL in Acetone) directly onto the soil.[1]

-

Validation Check: Allow solvent to evaporate for 10 mins to equilibrate with the matrix.[1]

-

-

Desiccate: Mix with anhydrous Sodium Sulfate (

) to form a free-flowing powder.

Phase 2: Extraction & Cleanup[1]

-

Extraction: Perform Soxhlet extraction with 1:1 Acetone:Hexane for 16-24 hours.

-

Why: This solvent mix disrupts soil-PAH binding (Acetone) and solubilizes the PAH (Hexane).

-

-

Concentration: Reduce volume to ~1 mL using a Kuderna-Danish (K-D) concentrator or Nitrogen evaporation.

-

Cleanup (Optional but Recommended): Pass through a Silica Gel SPE cartridge to remove polar interferences.[1] Elute PAHs with Hexane/DCM.[1]

Phase 3: GC-MS Analysis

-

Instrument: GC coupled with Single Quadrupole MS (SIM Mode).[1]

-

Column: 30m x 0.25mm ID, 5% Phenyl-methylpolysiloxane (e.g., DB-5MS).[1]

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

-

SIM Parameters:

Diagram 2: Analytical Workflow

Visualizing the critical control points where the Internal Standard corrects for error.

Caption: The IDMS workflow demonstrates how spiking prior to extraction renders the final result immune to physical losses during processing.

Part 4: Quality Assurance & Calculations

To validate the system, calculate the Response Factor (RF) using a calibration standard:

Where:

- = Area of Native Anthracene (m/z 178)

- = Area of Anthracene-13C6 (m/z 184)

- = Concentration of Native Standard

- = Concentration of Internal Standard

Acceptance Criteria:

-

RF RSD: < 20% across the calibration curve.

-

Retention Time Match: The IS must elute within ±0.02 minutes of the native analyte.

-

Signal-to-Noise: > 10:1 for the lowest calibration point.

References

-

Cambridge Isotope Laboratories. (n.d.).[1][4][5] Anthracene (13C6, 99%) Product Specification. Retrieved from

-

U.S. Environmental Protection Agency. (1999).[1] Compendium Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using Gas Chromatography/Mass Spectrometry (GC/MS). Center for Environmental Research Information.

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 136365406, Anthracene-13C6. Retrieved from

-

Andersson, J. T., & Achten, C. (2015).[1] Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds.

Sources

Isotopic purity and enrichment of Anthracene-13C6.

An In-Depth Technical Guide to the Isotopic Purity and Enrichment of Anthracene-13C6

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Isotopic Labeling in Advanced Research

In the realms of pharmaceutical development, environmental science, and metabolic research, precision and accuracy are paramount. Isotope labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a cornerstone technique that enables researchers to trace, quantify, and elucidate complex biological and chemical processes. Carbon-13 (¹³C), a stable, non-radioactive isotope of carbon, is an ideal tracer for these applications.[1] Unlike its radioactive counterpart, ¹⁴C, ¹³C can be used in non-invasive studies without the need for specialized radiological handling, making it a versatile tool for everything from drug metabolism studies to environmental fate analysis.[1]

Anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, serves as a fundamental structural motif in many areas of chemistry and biology.[2][3] It is a well-studied compound used in the synthesis of dyes, in material science, and as a model compound for investigating the environmental impact and toxicology of PAHs.[4][5] The isotopically labeled variant, Anthracene-¹³C₆, where six of the fourteen carbon atoms are replaced with ¹³C, provides an invaluable internal standard and tracer for sensitive analytical methods.

The utility of Anthracene-¹³C₆ is directly contingent on two critical quality attributes: isotopic purity and isotopic enrichment . Isotopic purity refers to the proportion of the labeled compound that has the correct number of isotopic labels (in this case, six ¹³C atoms). Isotopic enrichment, on the other hand, is the percentage of a specific isotopic label (¹³C) at a given atomic position. High isotopic enrichment, often exceeding 99%, ensures a strong and distinct signal, minimizing interference from naturally occurring isotopes.[1] This guide provides a comprehensive overview of the synthesis, analytical validation, and application of Anthracene-¹³C₆, with a focus on the rigorous methodologies required to confirm its isotopic integrity.

Part 1: Synthesis and Purification of Anthracene-¹³C₆

The synthesis of isotopically labeled compounds requires careful planning to incorporate the expensive labeled starting materials efficiently. While numerous methods exist for synthesizing the anthracene skeleton, such as the Haworth synthesis or Diels-Alder reactions, a common strategy for producing uniformly or partially labeled PAHs involves starting with a labeled precursor like ¹³C-benzene.[6][7][8]

A plausible pathway for Anthracene-¹³C₆ could involve the use of Benzene-¹³C₆ as a starting material. The specific positions of the six ¹³C atoms would be determined by the synthetic route chosen. For instance, a convergent synthesis could be designed to ensure the ¹³C atoms are located on one of the terminal rings or distributed specifically across the molecule.

Below is a conceptual workflow for the synthesis of a labeled anthracene derivative, emphasizing the critical purification steps necessary to ensure high chemical purity, which is a prerequisite for accurate isotopic analysis.

Caption: Conceptual workflow for the synthesis and purification of Anthracene-¹³C₆.

The causality behind this structured approach is clear: a robust synthetic route must be followed by rigorous purification. Impurities, even in small amounts, can interfere with subsequent analytical characterization, leading to erroneous calculations of isotopic enrichment. Chromatography is essential for removing side-products and unreacted starting materials, while recrystallization provides a final product of high crystalline and chemical purity.

Part 2: Analytical Methodologies for Determining Isotopic Purity and Enrichment

Verifying the isotopic composition of Anthracene-¹³C₆ is a multi-step, self-validating process that relies on complementary analytical techniques. The two primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the isotopic distribution and calculating the enrichment of a labeled compound.[9] By measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues, MS provides a direct readout of the isotopic composition.

The Principle: The natural abundance of ¹³C is approximately 1.1%. This means that in a sample of unlabeled anthracene (C₁₄H₁₀, monoisotopic mass ≈ 178.0783 Da), there will be a small M+1 peak corresponding to molecules containing one ¹³C atom. In a highly enriched Anthracene-¹³C₆ sample (C₈¹³C₆H₁₀, monoisotopic mass ≈ 184.0984 Da), the most abundant peak (the base peak) will be at m/z 184. The relative intensities of the peaks at m/z 178 through 192 reveal the distribution of isotopologues and thus the isotopic purity and enrichment.

Workflow for Isotopic Enrichment Analysis by GC-MS:

Caption: Standard workflow for determining isotopic enrichment using GC-MS.

Experimental Protocol: GC-MS Analysis

-

Instrument Setup: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used. The GC provides separation from any potential impurities.

-

Standard Preparation: Prepare a ~1 mg/mL solution of natural abundance (unlabeled) anthracene in a suitable solvent (e.g., dichloromethane). Prepare a solution of the Anthracene-¹³C₆ sample at a similar concentration.

-

Analysis of Natural Abundance Standard:

-

Analysis of Labeled Sample:

-

Inject 1 µL of the Anthracene-¹³C₆ sample.

-

Acquire the full mass spectrum across the expected range (e.g., m/z 175-195).

-

-

Data Interpretation:

-

Subtract the contribution of natural abundance ¹³C from the observed isotopologue distribution of the labeled sample.

-

The isotopic purity is determined by the relative intensity of the target mass peak (M+6, m/z 184) compared to other isotopologues (M+0, M+1, ..., M+5, M+7, etc.).

-

Isotopic enrichment is calculated based on the weighted average of the ¹³C content across all observed isotopologue peaks.

-

Data Presentation: Mass Spectral Data Comparison

| m/z | Species | Expected Relative Abundance (Natural) | Example Relative Abundance (¹³C₆-Enriched) |

| 178 | C₁₄H₁₀ | 100% | < 0.1% |

| 179 | ¹³C₁C₁₃H₁₀ | ~15.4% | < 0.1% |

| 180 | ¹³C₂C₁₂H₁₀ | ~1.1% | 0.2% |

| 181 | ¹³C₃C₁₁H₁₀ | - | 0.5% |

| 182 | ¹³C₄C₁₀H₁₀ | - | 1.2% |

| 183 | ¹³C₅C₉H₁₀ | - | 3.0% |

| 184 | ¹³C₆C₈H₁₀ | - | >95% |

This table presents hypothetical data for illustrative purposes.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the overall isotopic distribution, ¹³C-NMR spectroscopy provides crucial information about the specific locations of the ¹³C labels within the molecule. It also serves as a complementary method for assessing enrichment.

The Principle: In a standard ¹³C-NMR experiment on a natural abundance sample, signals are singlets because the probability of two adjacent ¹³C atoms is extremely low (about 1 in 8264).[12][13] However, in a highly enriched sample like Anthracene-¹³C₆, there is a high probability of ¹³C-¹³C proximity. This results in complex signal splitting patterns due to ¹³C-¹³C coupling, which is a definitive confirmation of successful labeling.[14] The absence of significant signals at the chemical shifts corresponding to unlabeled anthracene provides qualitative evidence of high enrichment.[15]

Experimental Protocol: ¹³C-NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the Anthracene-¹³C₆ sample in a deuterated solvent (e.g., CDCl₃).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio. A quantitative ¹³C experiment with a long relaxation delay (d1) may be used for more accurate integration.

-

-

Data Interpretation:

-

Confirm that the major signals appear at the expected chemical shifts for the anthracene skeleton.

-

Analyze the splitting patterns. The presence of doublets or more complex multiplets, instead of singlets, confirms ¹³C-¹³C bonds.

-

The absence or very low intensity of sharp singlet peaks at the expected positions indicates high isotopic enrichment.

-

Data Presentation: Expected ¹³C Chemical Shifts for Anthracene

| Carbon Position | Typical Chemical Shift (ppm vs. TMS) |

| C1, C4, C5, C8 | ~128.4 |

| C2, C3, C6, C7 | ~125.6 |

| C9, C10 | ~126.3 |

| C4a, C8a, C9a, C10a (bridgehead) | ~131.7 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[16][17]

Part 3: Applications in Research and Development

The rigorously validated, high-purity Anthracene-¹³C₆ is a powerful tool for researchers. Its applications are grounded in its ability to be distinguished from its natural abundance counterpart.

-

Internal Standard for Quantitative Analysis: In environmental monitoring and toxicology, PAHs are often analyzed by GC-MS or LC-MS. Due to potential sample loss during extraction and preparation, an internal standard is essential for accurate quantification. Anthracene-¹³C₆ is an ideal internal standard because it co-elutes with unlabeled anthracene but is easily distinguished by its mass, ensuring reliable correction for analytical variability.

-

Stable Isotope Probing (SIP) in Environmental Science: SIP is a technique used to trace the metabolic fate of a compound in a complex environmental sample, such as soil or sediment.[8] By introducing Anthracene-¹³C₆ into a microcosm, scientists can track its degradation by microorganisms. The ¹³C label is incorporated into the biomass (e.g., fatty acids, DNA) of the organisms responsible for the degradation, allowing for their identification and the elucidation of biodegradation pathways.[18][19]

-

Metabolism and Pharmacokinetic Studies: In drug development, labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. While anthracene itself is not a therapeutic, derivatives of it are biologically active.[2] Labeled analogues allow researchers to trace metabolic pathways and identify metabolites with high sensitivity and specificity.

Conclusion

References

-

Maxbrain Chemistry. (n.d.). Synthesis of Anthracene. Retrieved from [Link]

-

Pharmacareerinsider. (2024). Method of preparation of Anthracene. Retrieved from [Link]

-

Baria, B. (2022). Synthesis of Anthracene || 7 Methods. YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons. PMC. Retrieved from [Link]

-

Gyan Sanchay. (n.d.). ANTHRACENE Methods of Preparation. Retrieved from [Link]

-

Matheson. (2025). High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

PubMed. (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). (2H10)Anthracene. Retrieved from [Link]

-

Open Access Journals. (n.d.). A Review on Anthracene and Its Derivatives: Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC. Retrieved from [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Anthracene-D10-. NIST WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). δ 13C compound-specific isotope analysis in organic compounds by GC/MC-ICPMS. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

-

PubMed. (n.d.). The use of 13C-labelled polycyclic aromatic hydrocarbons for the analysis of their transformation in soil. Retrieved from [Link]

-

PubMed. (n.d.). The use of anthracene as a model compound in a comparative study of hydrous pyrolysis methods for industrial waste remediation. Retrieved from [Link]

-

ResearchGate. (2022). 13C NMR spectra of fully 13C-labeled compounds: Does molecule symmetry affect C-C coupling?. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. Retrieved from [Link]

-

Caltech GPS. (2014). Isotope Ratio Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (n.d.). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry. Retrieved from [Link]

-

UC Davis Stable Isotope Facility. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) for CSIA by GC-C-IRMS. Retrieved from [Link]

-

PubMed. (n.d.). Improved enrichment and isolation of polycyclic aromatic hydrocarbons (PAH)-degrading microorganisms in soil using anthracene as a model PAH. Retrieved from [Link]

-

Frontiers. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B. Retrieved from [Link]

-

EPIC. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Retrieved from [Link]

-

PubMed. (n.d.). Rapid quality control analysis of (13)C-enriched substrate synthesis by isotope ratio mass spectrometry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Recent advances in the syntheses of anthracene derivatives. Retrieved from [Link]

Sources

- 1. High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology - China Isotope Development [asiaisotopeintl.com]

- 2. rroij.com [rroij.com]

- 3. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 4. The use of anthracene as a model compound in a comparative study of hydrous pyrolysis methods for industrial waste remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anthracene: Uses, toxicity, metabolism, and determination method_Chemicalbook [chemicalbook.com]

- 6. Synthesis of Anthracene [maxbrainchemistry.com]

- 7. Method of preparation of Anthracene - Pharmacareerinsider [pharmacareerinsider.com]

- 8. Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. almacgroup.com [almacgroup.com]

- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. epic.awi.de [epic.awi.de]

- 16. youtube.com [youtube.com]

- 17. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 18. The use of 13C-labelled polycyclic aromatic hydrocarbons for the analysis of their transformation in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Improved enrichment and isolation of polycyclic aromatic hydrocarbons (PAH)-degrading microorganisms in soil using anthracene as a model PAH - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for Anthracene-13C6.

This guide serves as an advanced technical monograph for Anthracene-13C6 , designed for researchers requiring a synthesis of safety compliance, isotopic integrity, and analytical precision.[1] Unlike a standard Safety Data Sheet (SDS), this document integrates regulatory hazard data with best practices for handling high-value stable isotopes in mass spectrometry.[1]

Identity, Safety Architecture, and Analytical Protocol

Chemical Identity & Research Utility

Anthracene-13C6 is a stable isotope-labeled polycyclic aromatic hydrocarbon (PAH) where six carbon atoms in the central ring structure are replaced with Carbon-13 (

| Parameter | Specification |

| Chemical Name | Anthracene-13C6 (Ring-13C6) |

| CAS Number | 189811-60-7 (Labeled) / 120-12-7 (Unlabeled) |

| Molecular Formula | |

| Molecular Weight | 184.23 g/mol (vs. 178.23 g/mol for native) |

| Isotopic Purity | Typically ≥99 atom % |

| Appearance | Colorless to pale yellow crystalline plates; violet fluorescence under UV |

Hazard Architecture: The "Dual-Risk" Framework

For a research scientist, the risk profile of Anthracene-13C6 is two-fold: Biological Toxicity (safety of the operator) and Analytical Vulnerability (safety of the data).[1]

A. Biological Hazards (GHS Classification)

While pure anthracene is often classified as non-carcinogenic compared to other PAHs (like benzo[a]pyrene), commercial grades and metabolic derivatives can pose significant risks.[1] Treat Anthracene-13C6 as a Category 1B Carcinogen equivalent due to the potential for impurities and its PAH nature.[1]

-

Signal Word: DANGER

-

H410: Very toxic to aquatic life with long-lasting effects (Bioaccumulative).[1][3][6][7][8]

-

Precautionary Principle: PAHs are photosensitizers.[1] Exposure to skin followed by UV light (sunlight) can significantly amplify toxicity (phototoxicity).[1]

B. Analytical Hazards (Data Integrity)

-

Isobaric Interference: Cross-contamination with native anthracene renders the standard useless.[1]

-

Photodegradation: Rapid oxidation to Anthraquinone-13C6 upon exposure to UV/ambient light, altering the retention time and mass transition.[1]

Advanced Handling Protocol: The "Clean-Trace" System

Causality: Standard fume hood procedures are insufficient for isotope standards because static electricity can disperse the dry powder, leading to mass balance errors and cross-contamination.[1]

Step-by-Step Handling Workflow

-

Environment Preparation:

-

Personal Protective Equipment (PPE):

-

Weighing & Solubilization:

-

Storage (Critical):

Emergency Response & Waste Management

Spill Response (Isotope Specific)

-

Minor Spill (<10 mg): Do not use standard paper towels (lint contamination).[1] Use a dampened PTFE filter or specialized chem-wipe to pick up the solid.[1]

-

Decontamination: Clean surface with DCM followed by Methanol.[1] Verify cleanup with a UV lamp (365 nm)—residual anthracene will fluoresce violet.[1]

Disposal

-

Aquatic Hazard: Under no circumstances should this enter drains.[1] It is highly toxic to aquatic organisms (LC50 < 0.1 mg/L).[1][7]

-

Segregation: Dispose of as Hazardous Chemical Waste (PAH) .[1] Label clearly as "Stable Isotope - Non-Radioactive" to prevent confusion with

C waste streams.

Visualizing the Safety & Integrity Workflow

The following diagram illustrates the "Chain of Custody" for handling Anthracene-13C6, ensuring both operator safety and data validity.

Caption: Workflow for handling Anthracene-13C6. Blue/Green nodes indicate safe processing; Red indicates critical risk control points (oxidation/static).[1]

References & Authority

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46780462: Anthracene-13C6.[1] Retrieved from [Link][1]

-

Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Polycyclic Aromatic Hydrocarbons (PAHs) in Urine.[1] (Method No: 6102.04).[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: Anthracene (EC 204-371-1).[1] Retrieved from [Link][1]

Sources

- 1. Anthracene | (C6H4CH)2 | CID 8418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. geneseo.edu [geneseo.edu]

- 4. Anthracene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. fishersci.com [fishersci.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Fluorescence Properties of Anthracene-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring-Luminosity of Anthracene and the Subtle Influence of a Heavier Carbon Core

Anthracene, a simple polycyclic aromatic hydrocarbon, has long captivated the attention of photochemists and material scientists due to its intrinsic and robust fluorescence.[1] This property, governed by the transitions of its delocalized π-electrons, makes it a foundational building block in the development of organic light-emitting diodes (OLEDs), scintillators, and fluorescent probes. The introduction of heavy isotopes, such as Carbon-13, into the aromatic framework of anthracene to create Anthracene-13C6, offers a unique opportunity to probe the subtle interplay between molecular structure, vibrational dynamics, and the ultimate fate of absorbed light energy.

This technical guide provides a comprehensive exploration of the fluorescence properties of Anthracene-13C6. We will delve into the fundamental photophysical principles that govern its light-emitting behavior, present detailed experimental protocols for its characterization, and analyze the expected impact of 13C isotopic substitution on its fluorescence spectrum, quantum yield, and lifetime. This document is designed to serve as a valuable resource for researchers and professionals seeking to understand and harness the unique photophysical characteristics of isotopically labeled polycyclic aromatic hydrocarbons.

I. Foundational Photophysics of Anthracene

To appreciate the nuances of Anthracene-13C6, we must first understand the well-established fluorescence properties of its unlabeled counterpart. When a molecule of anthracene absorbs a photon of appropriate energy, typically in the ultraviolet region, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), transitioning the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).[1]

From this excited state, the molecule can return to the ground state through several pathways:

-

Fluorescence: The molecule can radiatively relax by emitting a photon. This process is typically rapid, occurring on the nanosecond timescale. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.

-

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). The excess energy is dissipated as heat through molecular vibrations.[2]

-

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ → T₁), where T₁ is the first triplet excited state.[2] From the triplet state, the molecule can return to the ground state via phosphorescence (a slow radiative process) or non-radiative decay.

The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φ_F) , which is the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state.

The fluorescence of anthracene is characterized by a structured emission spectrum, with distinct vibronic bands. These bands arise from the coupling of the electronic transition with various vibrational modes of the molecule.[3]

II. The Isotopic Effect: How 13C Substitution Alters the Photophysical Landscape

The substitution of Carbon-12 with Carbon-13 in the anthracene skeleton introduces a subtle but significant change in the molecule's mass.[4] This alteration in mass directly influences the vibrational frequencies of the molecule. According to the principles of molecular vibrations, the frequency of a given vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved in that vibration.[4] Therefore, the C-C and C-H stretching and bending vibrations in Anthracene-13C6 will have slightly lower frequencies compared to unlabeled anthracene.

This change in the vibrational manifold has profound implications for the non-radiative decay pathways that compete with fluorescence:

-

Vibronic Coupling: The efficiency of internal conversion and intersystem crossing is highly dependent on the coupling between the electronic states and the vibrational modes of the molecule.[2][5] Altering the vibrational frequencies can change the density of vibrational states and the Franck-Condon factors that govern the probability of these non-radiative transitions.

-

Energy Gap Law: The rate of non-radiative decay is also influenced by the energy gap between the excited electronic state and the ground state. While the electronic energy levels are not significantly affected by isotopic substitution, the changes in vibrational frequencies can subtly alter the effective energy gap for non-radiative transitions.

Therefore, we can anticipate that the fluorescence quantum yield and lifetime of Anthracene-13C6 may differ from those of unlabeled anthracene due to a modified landscape of non-radiative decay pathways.

III. Experimental Characterization of Anthracene-13C6 Fluorescence

A thorough understanding of the fluorescence properties of Anthracene-13C6 requires precise and accurate experimental measurements. This section outlines the key experimental protocols.

A. Sample Preparation: Ensuring Purity and Optimal Concentration

The quality of the fluorescence data is critically dependent on the purity of the sample and the choice of solvent.

Protocol for Sample Preparation:

-

Solvent Selection: Choose a solvent that is transparent in the excitation and emission wavelength range of anthracene and in which anthracene is readily soluble. Cyclohexane is an excellent choice due to its non-polar nature and lack of significant absorption or emission in the relevant spectral region.[6][7]

-

Purity Verification: Ensure the Anthracene-13C6 sample is of high purity. Impurities can act as quenchers, leading to artificially low fluorescence quantum yields and lifetimes. Techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry can be used to assess purity.

-

Concentration Optimization: Prepare a stock solution of Anthracene-13C6 in the chosen solvent. For fluorescence measurements, it is crucial to work with dilute solutions (typically in the micromolar range, e.g., 10⁻⁶ M) to avoid inner-filter effects and concentration quenching.[8][9] The absorbance of the solution at the excitation wavelength should generally be kept below 0.1 in a 1 cm path length cuvette.[6]

-

Degassing (Optional but Recommended): Dissolved oxygen can quench the fluorescence of many aromatic hydrocarbons.[10][11][12] For precise measurements of fluorescence quantum yield and lifetime, it is advisable to degas the solution by bubbling with an inert gas like nitrogen or argon for 10-15 minutes prior to measurement.

B. Measurement of Fluorescence Spectra: Capturing the Emission Profile

The fluorescence spectrum provides a fingerprint of the emissive properties of the molecule.

Experimental Workflow for Fluorescence Spectroscopy:

Caption: Experimental workflow for acquiring the fluorescence emission spectrum of Anthracene-13C6.

C. Determination of Fluorescence Quantum Yield: Quantifying Emission Efficiency

The relative method, using a well-characterized standard, is the most common approach for determining fluorescence quantum yield.[13][14]

Protocol for Relative Quantum Yield Measurement:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample. 9,10-diphenylanthracene in cyclohexane is a suitable standard for anthracene.[13][14]

-

Absorbance Matching: Prepare solutions of the Anthracene-13C6 sample and the standard with matched absorbances at the excitation wavelength.

-

Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, etc.).

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference.

-

I_s and I_r are the integrated fluorescence intensities of the sample and reference, respectively.

-

A_s and A_r are the absorbances of the sample and reference at the excitation wavelength.

-

n_s and n_r are the refractive indices of the sample and reference solutions.

-

D. Measurement of Fluorescence Lifetime: Probing Excited-State Dynamics

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.

Experimental Workflow for TCSPC:

Caption: Jablonski diagram illustrating the key photophysical processes in anthracene.

The anticipated increase in fluorescence quantum yield and lifetime for Anthracene-13C6 stems from the "heavy atom effect" on vibrational relaxation. The heavier carbon atoms are expected to have a lower vibrational amplitude for a given vibrational energy, which can decrease the efficiency of vibronic coupling between the S₁ state and high-energy vibrational levels of the S₀ state (internal conversion) or the T₁ state (intersystem crossing). This "stiffening" of the molecular framework channels more of the excited state population towards the radiative decay pathway of fluorescence.

V. Conclusion and Future Directions

The study of Anthracene-13C6 provides a fascinating window into the intricate dance of photons, electrons, and atomic nuclei that governs the phenomenon of fluorescence. The subtle yet significant influence of isotopic substitution on the vibrational landscape of the molecule offers a powerful tool for dissecting the competitive relationship between radiative and non-radiative decay pathways.

For researchers in drug development, understanding these fundamental photophysical principles can inform the design of novel fluorescent probes with enhanced brightness and photostability. The principles elucidated here for anthracene are broadly applicable to other fluorescent aromatic systems.

Future investigations could explore the temperature dependence of the fluorescence properties of Anthracene-13C6 to further probe the role of thermally activated non-radiative decay channels. Additionally, studying the effects of deuteration in conjunction with 13C labeling could provide even deeper insights into the specific vibrational modes that most strongly influence the photophysical behavior of this important class of molecules.

References

-

Ware, W. R., & Cunningham, P. T. (1966). Lifetime and Quenching of Anthracene Fluorescence in the Vapor Phase. The Journal of Chemical Physics, 44(11), 4364–4368. [Link]

- Birks, J. B. (1970).

-

Shimadzu. (n.d.). Application Note - Selectivity of the Fluorescence Spectroscopy using a known mixture made from Anthracene und Naphthalene. [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. [Link]

-

Morris, J. V., Mahaney, M. A., & Huber, J. R. (1976). Fluorescence quantum yield determinations. 9,10-Diphenylanthracene as a reference standard in different solvents. The Journal of Physical Chemistry, 80(9), 969–974. [Link]

-

LibreTexts. (2023, January 29). Isotope Effects in Vibrational Spectroscopy. Chemistry LibreTexts. [Link]

-

OMLC. (n.d.). Anthracene. Oregon Medical Laser Center. [Link]

-

Reineke, S., & Baldo, M. A. (2014). The Journal of Chemical Physics, 140(1), 014703. [Link]

-

MDPI. (2020). Photophysical Properties of Anthracene Derivatives. Molecules, 25(23), 5765. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. omlc.org [omlc.org]

- 7. PhotochemCAD | Anthracene [photochemcad.com]

- 8. shimadzu.com [shimadzu.com]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. digitalcollections.sdsu.edu [digitalcollections.sdsu.edu]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Anthracene vs. Anthracene-13C6: A Technical Guide to Isotope Dilution in PAH Analysis

Executive Summary In the high-stakes arena of environmental toxicology and pharmaceutical quality control, the distinction between Anthracene (the analyte) and Anthracene-13C6 (the internal standard) is the difference between an estimation and a certified quantification. While chemically identical in reactivity and solubility, their mass spectral signatures are distinct.[1] This guide dissects the physicochemical divergence, the superior stability of Carbon-13 labeling over deuteration, and the specific workflows required to deploy Anthracene-13C6 for parts-per-trillion (ppt) sensitivity.

Molecular Architecture & Physicochemical Properties[2][3][4]

At a fundamental level, Anthracene is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings.[1][2] Anthracene-13C6 is a stable isotope-labeled analog where six specific carbon atoms—typically one full outer ring (positions 1, 2, 3, 4, 4a, 9a)—are replaced with Carbon-13 (

Comparative Data Matrix

| Feature | Anthracene (Native) | Anthracene-13C6 (Labeled) |

| CAS Number | 120-12-7 | 189811-60-7 |

| Formula | ||

| Molecular Weight | 178.23 g/mol | 184.18 g/mol (+6 Da) |

| Primary Quant Ion (m/z) | 178.1 | 184.1 |

| Isotopic Purity | Natural Abundance (~1.1% | |

| Solubility | Hydrophobic (0.04 mg/L in water) | Identical to Native |

| Chromatographic RT | Reference ( | Identical ( |

| H/D Exchange Risk | N/A | Null (Superior to Deuterium) |

The "Isotope Effect" in Chromatography

A critical advantage of

The Core Divergence: Mass Spectrometry & Stability

Mass Spectral Shift

The substitution of six

This separation allows for Selected Ion Monitoring (SIM) , where the detector cycles between these two specific masses, ignoring background noise and significantly lowering the Limit of Quantitation (LOQ).[1]

13C vs. Deuterium: The Stability Factor

While Anthracene-d10 is cheaper, it suffers from Hydrogen-Deuterium Exchange (HDX) .[1] In acidic matrices or on active sites of injection liners, deuterium can swap with hydrogen, scrambling the signal and reducing the concentration of the intact standard.[1]

-

Mechanism:

bonds can break under thermal stress or catalytic conditions.[1] -

Result: Signal loss at m/z 188 (d10) and appearance of "ghost" peaks at m/z 187, 186, etc.[1]

-

Solution: The carbon skeleton of Anthracene-13C6 is chemically inert. The

atoms are locked in the ring structure and cannot exchange, guaranteeing signal integrity during extraction and GC injection.[1]

Analytical Workflow: Isotope Dilution Mass Spectrometry (IDMS)

The following diagram illustrates the IDMS workflow, highlighting where the self-validating nature of Anthracene-13C6 corrects for experimental error.

Figure 1: Isotope Dilution Workflow. The Internal Standard (Anthracene-13C6) mimics the Analyte through every step, automatically correcting for recovery losses.

Experimental Protocol: High-Precision Quantification

Objective: Quantify Anthracene in soil using EPA Method 8270 (Modified for IDMS).

Reagents

-

Native Standard: Anthracene (Certified Reference Material).[1]

-

Internal Standard (IS): Anthracene-13C6 (

in Nonane).[4]

Step-by-Step Methodology

-

Sample Spiking (Critical Step):

-

Weigh 10g of soil sample.[1]

-

Immediately add

of Anthracene-13C6 IS solution before adding solvent. -

Rationale: Spiking before extraction ensures the IS experiences the same extraction inefficiency as the target analyte.

-

-

Extraction:

-

Perform Ultrasonic Extraction (USE) or Soxhlet extraction using Dichloromethane (DCM).

-

Concentrate extract to 1 mL using a Kuderna-Danish concentrator or Nitrogen blowdown.

-

-

GC-MS Configuration:

-

Column: 30m x 0.25mm ID, 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Inlet: Splitless,

.[1] -

MS Mode: SIM (Selected Ion Monitoring).[1][5]

-

Group 1 (Anthracene Window): Monitor 178.1 (Native) and 184.1 (13C6).

-

Dwell Time: 50-100 ms per ion for sufficient points across the peak.

-

-

-

Quantification Logic:

Where:- = Area of m/z 178 peak.

- = Area of m/z 184 peak.

- = Concentration of Internal Standard added.

- = Response Factor (typically ~1.0 for 13C analogs).[1]

Structural Differentiation Diagram

To visualize the specific labeling that provides the mass shift without altering geometry:

Figure 2: Schematic representation of the isotopic substitution. Note that the geometry (and thus retention time) remains unchanged.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8418, Anthracene. Retrieved from [Link]

-

US EPA. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] Retrieved from [Link]

Sources

Methodological & Application

Advanced Protocol: Anthracene-13C6 as a Precision Internal Standard in GC/MS

Content Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Environmental Scientists, and Toxicology Researchers Methodology: Isotope Dilution Mass Spectrometry (IDMS) via GC/MS-SIM

Abstract

This application note details the use of Anthracene-13C6 (CAS: 189811-60-7) as a superior internal standard for the quantitation of Anthracene and associated Polycyclic Aromatic Hydrocarbons (PAHs). While deuterated analogs (e.g., Anthracene-d10) are common, Anthracene-13C6 offers distinct advantages in Isotope Dilution Mass Spectrometry (IDMS) . Its physicochemical properties—specifically the lack of deuterium exchange and near-perfect retention time alignment with native analytes—eliminate chromatographic isotope effects, ensuring higher accuracy in complex matrices like soil, sediment, and biological tissue.

Technical Specifications & Rationale

Compound Identity

| Property | Specification |

| Compound Name | Anthracene-13C6 |

| CAS Number | 189811-60-7 |

| Chemical Formula | |

| Molecular Weight | 184.23 g/mol (Nominal Mass: 184) |

| Purity Requirement | |

| Storage | 2–8°C, protected from light (PAHs are photodegradable) |

The "13C Advantage" vs. Deuterated Standards

In precision analytical chemistry,

-

Retention Time Co-elution: Deuterated compounds often exhibit a "chromatographic isotope effect," eluting slightly earlier (0.1–0.2 min) than the native compound due to weaker dispersion forces.

analogs possess virtually identical molar volumes and boiling points to the native compound, ensuring perfect co-elution. This is critical when defining integration windows in complex environmental matrices. -

Stability (No H/D Exchange): Deuterium on aromatic rings can occasionally exchange with hydrogen in the presence of acidic catalysts or active sites in the GC inlet. The carbon backbone of Anthracene-13C6 is chemically inert to such exchange, providing a more robust quantitation anchor.

Experimental Protocol

Reagents and Standards

-

Native Standard: Anthracene (Certified Reference Material).

-

Internal Standard (IS): Anthracene-13C6 (100

g/mL in Nonane or Toluene). -

Extraction Solvents: Dichloromethane (DCM), Acetone, or Hexane (Pesticide Grade).

Workflow Visualization

The following diagram outlines the Isotope Dilution strategy, where the IS is introduced prior to extraction to correct for all subsequent losses.

Caption: Isotope Dilution Workflow utilizing Anthracene-13C6 to correct for extraction efficiency and matrix effects.

Step-by-Step Methodology

Phase 1: Sample Preparation (Isotope Dilution)

-

Weigh Sample: Accurately weigh 10 g of solid sample (soil/sediment) or measure 1 L of aqueous sample.

-

Spike Internal Standard: Add a known amount of Anthracene-13C6 solution directly to the sample matrix before adding any solvent.

-

Target Concentration: The final concentration in the extract should be ~200–500 ng/mL.

-

Example: Add 50

L of a 10

-

-

Equilibration: Allow the spike to equilibrate with the matrix for 20–30 minutes. This ensures the IS binds to the matrix similarly to the native analyte.

-

Extraction: Perform extraction (e.g., Soxhlet EPA 3540C or Accelerated Solvent Extraction EPA 3545).

-

Concentration: Concentrate the extract to exactly 1.0 mL using a nitrogen evaporator.

Phase 2: GC/MS Instrumentation Parameters

-

System: Gas Chromatograph coupled to Single Quadrupole MS.[1]

-

Column: 30 m x 0.25 mm ID x 0.25

m film thickness (5% Phenyl-methylpolysiloxane, e.g., DB-5MS or HP-5MS). -

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode, 280°C.

-

Oven Program:

-

Initial: 70°C (hold 2 min).

-

Ramp 1: 25°C/min to 150°C.

-

Ramp 2: 10°C/min to 300°C (hold 5 min).

-

-

MS Detection: Selected Ion Monitoring (SIM) is required for sensitivity and selectivity.

Phase 3: SIM Acquisition Table

Configure the MS to monitor the following ions in the appropriate time window (Anthracene elutes ~12-15 min depending on flow).

| Compound | Type | Quant Ion ( | Qualifier Ions ( | Dwell Time (ms) |

| Anthracene (Native) | Analyte | 178.1 | 176.1, 179.1 | 50 |

| Anthracene-13C6 | Internal Std | 184.1 | 185.1 | 50 |

| Phenanthrene-d10 | Alt. Surrogate | 188.1 | 189.1 | 50 |

Note: The mass shift of +6 Da (178

Data Analysis & Quantitation

Relative Response Factor (RRF)

Before analyzing samples, establish the RRF using a calibration curve (5 points) containing both Native Anthracene and Anthracene-13C6.

Where:

- = Area of Native Anthracene (m/z 178)

- = Area of Anthracene-13C6 (m/z 184)

- = Concentration of Native Standard

- = Concentration of Internal Standard[2]

Sample Calculation

Calculate the concentration of Anthracene in the unknown sample (

Note: Because the IS was added before extraction, this result is automatically corrected for recovery losses.

Quality Control & Troubleshooting

Acceptance Criteria

-

IS Recovery: The area count of Anthracene-13C6 in samples should be within 50–150% of the area in the calibration standards. Low recovery indicates matrix suppression or extraction failure.

-

RRF Linearity: The %RSD of the RRFs across the calibration curve must be

. -

Ion Ratios: The ratio of Quant/Qualifier ions for the native peak must match the standard within

.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Signal Suppression | Matrix effects in the source. | Dilute the extract 1:10 and re-inject. |

| Peak Tailing | Active sites in inlet liner. | Replace liner and trim column (approx. 10 cm). |

| High Baseline at m/z 184 | Contamination or column bleed. | Bake out column; check solvent purity. |

| IS "Scrambling" | Rare for 13C, but check source temp. | Ensure ion source is < 300°C to prevent thermal degradation. |

References

-

Cambridge Isotope Laboratories. (n.d.). Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination. Retrieved from

-

US EPA. (2025). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from

-

Santa Cruz Biotechnology. (n.d.). Anthracene-13C6 Product Specifications. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). Anthracene-13C6 Compound Summary. Retrieved from

-

TDI-Brooks International. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using SIM GC/MS. Retrieved from

Sources

Application Note: Quantitative Analysis of Polycyclic Aromatic Hydrocarbons in Soil and Sediment using Anthracene-¹³C₆ and Isotope Dilution GC-MS

Abstract

This guide provides a comprehensive methodology for the quantitative analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in complex matrices such as soil and sediment. It details a robust protocol employing Accelerated Solvent Extraction (ASE) and Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope dilution strategy. The use of ¹³C-labeled internal standards, specifically Anthracene-¹³C₆, is highlighted as a critical component for achieving high accuracy and precision by correcting for matrix effects and variations in extraction efficiency. This document is intended for environmental scientists, analytical chemists, and researchers requiring reliable, validated methods for trace-level contaminant analysis.

The Scientific Imperative for Isotope Dilution in PAH Analysis

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants (POPs) generated from the incomplete combustion of organic materials.[1] Their presence in soil and sediment is a significant environmental and health concern due to the carcinogenic and mutagenic properties of many PAH compounds.[2] Regulatory bodies worldwide, such as the U.S. Environmental Protection Agency (EPA), mandate the monitoring of 16 priority PAHs in various environmental matrices.[3]

Achieving accurate quantification of PAHs in soil and sediment is challenging due to the complexity of the matrix, which can lead to variable analyte recovery and signal suppression or enhancement during instrumental analysis. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard technique to overcome these challenges.[4][5]

Causality of Method Choice: Why ¹³C-Labeled Standards?

The core principle of IDMS involves introducing a known quantity of an isotopically labeled analog of the target analyte into the sample at the very beginning of the analytical process.[6] This "internal standard" ideally has identical chemical and physical properties to the native analyte, ensuring it behaves the same way during every step of sample preparation and analysis.

While deuterated (²H-labeled) PAHs have been used, they can be susceptible to hydrogen-deuterium back-exchange, especially in acidic matrices or under harsh extraction conditions, which can compromise data integrity.[7] Anthracene-¹³C₆ and other ¹³C-labeled standards are chemically identical to their native counterparts but are mass-shifted. The ¹³C-C bond is stable and non-exchangeable, providing a more robust and reliable internal standard for precise quantitation.[7][8] By measuring the ratio of the native PAH to its ¹³C-labeled analog, the method inherently corrects for any analyte loss during extraction, cleanup, and injection, ensuring highly accurate results irrespective of recovery rates.[8]

Analytical Workflow Overview

The entire process, from sample receipt to data reporting, follows a systematic and validated pathway to ensure data quality and reproducibility. The workflow is designed to minimize contamination, maximize recovery, and provide accurate quantification through the principles of isotope dilution.

Sources

Application Note: Quantitative Analysis of Anthracene in Complex Matrices using a Validated LC-MS/MS Method with Anthracene-¹³C₆ Internal Standard

Abstract

This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of anthracene, a representative polycyclic aromatic hydrocarbon (PAH), in complex environmental and biological matrices. The protocol leverages the principle of stable isotope dilution by employing Anthracene-¹³C₆ as an internal standard to ensure the highest levels of accuracy and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical underpinnings, a step-by-step experimental protocol, method validation, and data interpretation.

Introduction: The Imperative for Accurate Anthracene Quantification

Anthracene is a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern.[1][2] Formed from the incomplete combustion of organic materials, it is a ubiquitous environmental contaminant found in air, water, and soil.[2][3] Several PAHs are classified as probable human carcinogens, making the sensitive and accurate measurement of compounds like anthracene critical for environmental monitoring, food safety assessment, and toxicological studies.[1][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the trace-level quantification of organic contaminants in complex matrices due to its high selectivity and sensitivity.[5][6] However, the accuracy of LC-MS/MS analysis can be compromised by several factors, including analyte loss during sample preparation and matrix effects, where co-eluting substances interfere with the ionization of the target analyte.[6][7]

To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount.[6][8] A SIL-IS is a version of the analyte in which one or more atoms have been replaced with a heavier stable isotope (e.g., ¹³C, ²H, ¹⁵N).[9] Anthracene-¹³C₆, with six of its carbon atoms replaced by the ¹³C isotope, is an ideal internal standard for anthracene analysis. It is chemically identical to the native analyte and therefore exhibits the same behavior during sample extraction, chromatography, and ionization.[7] By adding a known amount of Anthracene-¹³C₆ to the sample at the beginning of the workflow, any variations in the analytical process will affect both the analyte and the internal standard equally, allowing for reliable correction and highly accurate quantification.[10][11] This technique is known as isotope dilution mass spectrometry (IDMS).[4][12]

This application note provides a comprehensive, field-proven protocol for the LC-MS/MS analysis of anthracene using Anthracene-¹³C₆, designed to deliver trustworthy and reproducible results.

The Analytical Workflow: A Visual Overview

The following diagram illustrates the key stages of the LC-MS/MS method for anthracene quantification. Each step is designed to ensure the integrity of the analysis and is further detailed in the subsequent sections.

Caption: A schematic overview of the LC-MS/MS workflow for anthracene quantification using an internal standard.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the analysis of anthracene in a water matrix. The principles can be adapted for other matrices with appropriate modifications to the extraction procedure.

Materials and Reagents

-

Standards:

-

Anthracene (native standard), >99% purity

-

Anthracene-¹³C₆, >99% purity, isotopic purity >99%

-

-

Solvents:

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Dichloromethane (DCM), HPLC grade (for extraction)

-

-

Reagents:

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

-

Solid Phase Extraction (SPE):

-

C18 SPE cartridges (e.g., 500 mg, 6 mL)

-

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve anthracene and Anthracene-¹³C₆ in methanol to prepare individual stock solutions. Store at -20°C.

-

Intermediate Stock Solutions (10 µg/mL): Prepare separate intermediate stock solutions of anthracene and Anthracene-¹³C₆ by diluting the primary stock solutions with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate anthracene stock solution with the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water).

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a working solution of Anthracene-¹³C₆ in methanol. The final concentration in the sample should be at a mid-range level of the calibration curve.

Sample Preparation (Water Sample)

The goal of sample preparation is to extract the analyte and internal standard from the matrix and concentrate them into a solvent compatible with the LC-MS/MS system.[13]

-

Sample Collection: Collect water samples in amber glass bottles and store at 4°C.[3]

-

Internal Standard Spiking: To a 100 mL aliquot of the water sample, add a precise volume of the Anthracene-¹³C₆ working solution (e.g., 100 µL of 100 ng/mL solution to achieve a final concentration of 100 pg/mL). Also spike calibration curve standards and quality control (QC) samples prepared in a clean matrix (e.g., LC-MS grade water).

-

Solid Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge with 5 mL of DCM, followed by 5 mL of methanol, and finally 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.

-

Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

-

Elution: Elute the trapped analytes with 5 mL of DCM.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

The following table outlines the recommended starting parameters for the LC-MS/MS analysis. These may need to be optimized for your specific instrumentation.

| Parameter | Condition | Rationale |

| Liquid Chromatography | ||

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) | Provides good retention and separation for non-polar compounds like PAHs. |

| Mobile Phase A | Water with 0.1% formic acid | Acidification aids in protonation for positive ion mode. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic solvent for eluting the analytes. |

| Gradient | 50% B to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate for 3 min | A gradient is necessary to elute the analytes with good peak shape and separate them from matrix components. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |

| Injection Volume | 10 µL | |

| Mass Spectrometry | ||

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode | APCI is often preferred for non-polar compounds like PAHs as it can provide better sensitivity.[14] |

| Ionization Mode | Positive | |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |

| Source Temperature | 150°C | |

| Desolvation Temperature | 400°C | |

| Gas Flow Rates | Optimized for specific instrument |

MRM Transitions

The selection of appropriate MRM transitions is crucial for the selectivity of the method. The following are suggested transitions for anthracene and its ¹³C₆-labeled internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Anthracene | 179.1 | 152.1 | 20 |

| Anthracene-¹³C₆ | 185.1 | 156.1 | 20 |

Note: These values should be optimized on your specific mass spectrometer.

Method Validation: Ensuring Trustworthy Results

A rigorous method validation is essential to demonstrate that the analytical method is fit for its intended purpose.[5][15] The following parameters should be assessed:

-

Linearity: The linearity of the method should be assessed by analyzing a series of calibration standards over the expected concentration range of the samples. A linear regression of the analyte/internal standard peak area ratio versus concentration should yield a coefficient of determination (R²) of >0.99.[16]

-

Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) should be evaluated by analyzing replicate QC samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% for the lower limit of quantification) and precision (as relative standard deviation, RSD) should be <15% (<20% for LLOQ).[16]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined based on the signal-to-noise ratio (S/N) of low-level standards (e.g., S/N of 3 for LOD and 10 for LOQ).

-

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[5]

-

Matrix Effect: The matrix effect is the suppression or enhancement of ionization due to co-eluting matrix components.[6] It is assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a co-eluting stable isotope-labeled internal standard like Anthracene-¹³C₆ is the most effective way to compensate for matrix effects.[7][8]

-

Stability: The stability of the analyte and internal standard in the sample matrix and in prepared solutions should be evaluated under different storage conditions.

Representative Validation Data

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for anthracene.

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Concentration Range | 10 pg/mL - 10 ng/mL |

| Accuracy (% Bias) | -5% to +7% |

| Precision (% RSD) | < 10% |

| LOD | 2 pg/mL |

| LOQ | 10 pg/mL |

| Extraction Recovery | 85 - 105% |

| Matrix Effect | Compensated by IS |

Data Analysis and Quantification

The quantification of anthracene is based on the ratio of the peak area of the native anthracene to the peak area of the Anthracene-¹³C₆ internal standard.

Caption: The logical flow of data analysis for the quantification of anthracene.

The concentration of anthracene in the unknown sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

-

y = Peak area ratio of Anthracene / Anthracene-¹³C₆

-

m = Slope of the calibration curve

-

x = Concentration of Anthracene

-

c = y-intercept of the calibration curve

Conclusion: A Foundation for Reliable Anthracene Analysis

This application note provides a comprehensive and scientifically sound protocol for the quantitative analysis of anthracene in complex matrices using LC-MS/MS with an Anthracene-¹³C₆ internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating the challenges of analyte loss and matrix effects, thereby ensuring the highest level of data quality. By following the detailed steps for sample preparation, instrumental analysis, and method validation outlined in this document, researchers can confidently generate accurate and reproducible results for environmental monitoring, food safety, and toxicological assessments.

References

-

SCIEX. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2018). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Quantification of anthracene after dermal absorption test via APCI-tandem mass spectrometry. Analytical Methods. Retrieved from [Link]

-

Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

-

LCGC. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]

-

National Institutes of Health. (2024). Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Retrieved from [Link]

-

MDPI. (2023). Development and Validation of an LC-MS/MS Method for the Determination of Alternaria Mycotoxins in Hepatic Tissue. Retrieved from [Link]

-

National Institutes of Health. (2024). Utilizing ¹³C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Retrieved from [Link]

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

-

PubMed. (2007). Suitability of a fully ¹³C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Retrieved from [Link]

-

Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]

-